molecular formula C18H20FN3O3 B6581946 1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one CAS No. 1209223-17-5

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one

Cat. No.: B6581946
CAS No.: 1209223-17-5
M. Wt: 345.4 g/mol
InChI Key: CJMRWLIMHVZJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole ring at the 4-position and a 2-fluorophenoxy ethanone group at the 1-position (SMILES: O=C(N1CCC(CC1)c1nnc(o1)C1CC1)Cc1cccs1) . Its molecular formula is C₁₆H₁₉N₃O₂S, with a molecular weight of 317.406 g/mol . The cyclopropyl substituent on the oxadiazole ring may enhance metabolic stability by reducing susceptibility to oxidative degradation, while the 2-fluorophenoxy group could influence binding interactions in biological targets, such as enzymes or receptors .

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c19-14-3-1-2-4-15(14)24-11-16(23)22-9-7-13(8-10-22)18-21-20-17(25-18)12-5-6-12/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMRWLIMHVZJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Substituents: Cyclopropyl (target compound) vs. phenyl or pyridyl groups.
  • Aryloxy Groups: The 2-fluorophenoxy group in the target compound may offer electron-withdrawing effects, enhancing stability compared to non-fluorinated analogs like 3-methylphenyl .
  • Piperidine Modifications : Spirocyclic or methyl-substituted piperidines (e.g., ) could alter conformational flexibility and bioavailability.

Pharmacological Activity

Anticancer Potential

Compounds with 1,3,4-oxadiazole moieties, such as 1-(4-substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives, exhibit anticancer activity by inhibiting kinase pathways .

Antimicrobial Activity

1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethan-1-one (MIC: 30.2–43.2 μg/cm³) demonstrates that oxadiazole-thioether derivatives possess broad-spectrum antimicrobial effects . The target compound’s 2-fluorophenoxy group may enhance membrane penetration, but its activity remains untested .

Enzyme Inhibition

Piperidine-oxadiazole hybrids, such as (R)-2-(4-benzylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one, are potent inhibitors of metabolic enzymes (e.g., tankyrases) with IC₅₀ values in the nanomolar range . The target compound’s cyclopropyl group could modulate enzyme binding affinity compared to phenyl or thiazole substituents .

Challenges and Opportunities

  • Metabolic Stability : The cyclopropyl group may improve resistance to CYP450-mediated oxidation compared to phenyl analogs .
  • Bioactivity Gaps: Limited data exist on the target compound’s specific biological activity, necessitating in vitro assays against cancer, microbial, or enzyme targets .
  • Structural Optimization: Substituting the 2-fluorophenoxy group with bulkier aryl moieties (e.g., biphenyl ) could enhance target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.